molecular formula C10H8N2O B8750865 4,4'-Bipyridine, 1-oxide CAS No. 39182-30-4

4,4'-Bipyridine, 1-oxide

Cat. No. B8750865
CAS RN: 39182-30-4
M. Wt: 172.18 g/mol
InChI Key: JDNWJNJHGZHYNE-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

To the solution of 4,4′-bipyridine (25.00 g, 160.08 mmol, 1 equiv) in CH2Cl2 (200 mL) at 0° C. was added 3-chloroperoxybenzoic acid (35.87 g, 77%, 160.06 mmol, 1 equiv). The reaction mixture was stirred overnight at rt. The solid was filtered off and the filtrate was concentrated and purified by flash column chromatography (acetone to 10% MeOH in acetone) to give 4,4′-bipyridine-1-oxide (3-1) as a solid. 1H NMR (CDCl3) δ 8.75 (d, 2H, J=5.9), 8.31 (d, 2H, J=7.1), 7.57 (d, 2H, J=7.0), 7.50(d, 2H, J=6.1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.87 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:18]>C(Cl)Cl>[N+:1]1([O-:18])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
35.87 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (acetone to 10% MeOH in acetone)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+]1(=CC=C(C=C1)C1=CC=NC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.